N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-6-5-7-16(12-15)13-20(24)22-17-9-10-18(19(14-17)26-2)23-11-4-3-8-21(23)25/h5-7,9-10,12,14H,3-4,8,11,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYUCGRSWALEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the available data on its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C24H24N2O3
- Molecular Weight : 388.4590 g/mol
- CAS Number : 941873-44-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting processes like cell proliferation and apoptosis.
- Receptor Modulation : It may act on certain receptors, leading to modulation of signaling pathways associated with various diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- Mechanism : The compound appears to induce apoptosis in cancer cells by activating the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor growth .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- In Vitro Studies : Tests have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of this compound demonstrated:
- Cell Lines Tested : Various human cancer cell lines, including breast and colon cancer.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial properties:
- Methodology : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
- Findings : Zones of inhibition were recorded, suggesting effective antimicrobial activity at specific concentrations.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Apixaban | Oxopiperidine core | Anticoagulant | Direct FXa inhibitor |
| Indole Derivatives | Indole nucleus | Diverse activities | Varies widely in function |
Preparation Methods
Synthesis of 4-Fluoro-3-Methoxy-Nitrobenzene
The initial step involves nitration of 3-methoxyfluorobenzene under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C, yielding 4-fluoro-3-methoxy-nitrobenzene. This intermediate serves as the electrophilic partner for subsequent nucleophilic substitution.
Introduction of the 2-Oxopiperidin-1-Yl Group
Piperidin-2-one, activated via deprotonation with sodium hydride (NaH) in dry tetrahydrofuran (THF), undergoes nucleophilic aromatic substitution with 4-fluoro-3-methoxy-nitrobenzene at 80°C for 24 hours. The reaction proceeds via displacement of the para-fluorine, facilitated by the electron-donating methoxy group, to yield 3-methoxy-4-(2-oxopiperidin-1-yl)-nitrobenzene (Yield: 58–62%).
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, producing 3-methoxy-4-(2-oxopiperidin-1-yl)aniline. This step is critical for subsequent acylation and typically achieves >90% conversion.
Acetylation with 2-(3-Methylphenyl)Acetyl Chloride
The aniline intermediate reacts with 2-(3-methylphenyl)acetyl chloride (prepared via treatment of 2-(3-methylphenyl)acetic acid with thionyl chloride) in dichloromethane (DCM) and triethylamine (TEA) at 0°C. The acetamide product is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding 65–70% of the target compound.
Key Characterization Data
- ¹H NMR (CDCl₃) : δ 7.25–7.18 (m, 4H, ArH), 6.92 (d, J = 8.5 Hz, 1H, ArH), 4.21 (s, 2H, –CH₂–), 3.85 (s, 3H, –OCH₃), 3.42–3.35 (m, 4H, piperidinone), 2.36 (s, 3H, –CH₃).
- HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
Buchwald-Hartwig Amination Route
Preparation of 4-Bromo-3-Methoxyaniline
Bromination of 3-methoxyaniline with N-bromosuccinimide (NBS) in acetic acid at 25°C selectively substitutes the para position, yielding 4-bromo-3-methoxyaniline (Yield: 82%).
Palladium-Catalyzed Coupling with Piperidin-2-One
Employing Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C), the aryl bromide couples with piperidin-2-one to form 3-methoxy-4-(2-oxopiperidin-1-yl)aniline. Optimization studies indicate that ligand choice (Xantphos vs. BINAP) significantly impacts yield, with Xantphos providing superior results (55–60% yield).
Acylation and Purification
Following the protocol outlined in Section 1.4, the aniline is acetylated to furnish the target compound.
Reductive Amination and Lactamization
Synthesis of 4-Amino-3-Methoxyphenylpentan-2-One
Condensation of 4-amino-3-methoxyphenol with levulinic acid (4-oxopentanoic acid) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) forms an intermediate amide. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) in methanol yields 4-(3-oxopentyl)-3-methoxyaniline.
Cyclization to Piperidinone
Heating the linear ketone-amine in toluene with p-toluenesulfonic acid (PTSA) induces cyclization, forming the 2-oxopiperidin-1-yl moiety via intramolecular lactamization (Yield: 50–55%).
Final Acylation Step
The resultant aniline is acetylated as described previously.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 32–37 | 28–33 | 25–30 |
| Key Advantage | Scalability | Direct C–N bond formation | Avoids halogenated intermediates |
| Limitations | Low functional group tolerance | High catalyst load | Multi-step cyclization |
Mechanistic Insights and Optimization
Role of Base in Nucleophilic Substitution
In Route 1, NaH enhances the nucleophilicity of piperidin-2-one by deprotonating the lactam nitrogen, enabling attack on the electron-deficient aryl fluoride. Alternative bases (K₂CO₃, DBU) result in incomplete conversion (<40%).
Ligand Effects in Buchwald-Hartwig Coupling
Bulky, electron-rich ligands like Xantphos stabilize the palladium center, mitigating side reactions such as β-hydride elimination. Replacing Xantphos with triphenylphosphine reduces yield to <20%.
Lactamization Kinetics
In Route 3, cyclization proceeds via a six-membered transition state, with rate acceleration observed in polar aprotic solvents (DMF > toluene > THF).
Scalability and Industrial Considerations
Route 1 offers the highest scalability due to straightforward purification (crystallization from ethanol/water). However, Route 2’s use of palladium catalysts necessitates rigorous metal removal (<10 ppm) for pharmaceutical applications.
Q & A
Basic: What are the recommended synthetic routes for preparing N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide, and how can purity be optimized?
Methodological Answer:
The synthesis of structurally analogous acetamides (e.g., orexin receptor antagonists) typically involves:
Etherification : Reacting phenolic intermediates with alkyl halides (e.g., 2-(bromomethyl)pyridine) under basic conditions (K₂CO₃, DMSO, 50°C) to introduce methoxy or substituted alkoxy groups .
Amide Coupling : Using coupling agents like HATU with DMSO as a solvent for reacting carboxylic acids (e.g., 3-methylphenylacetic acid) with amines (e.g., 3-methoxy-4-(2-oxopiperidin-1-yl)aniline). This method achieves high yields (up to 100%) and minimizes side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate pure compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
